molecular formula C13H10N4O2S B3019530 benzo[c][1,2,5]thiadiazol-5-yl(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone CAS No. 2034355-70-7

benzo[c][1,2,5]thiadiazol-5-yl(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone

Cat. No.: B3019530
CAS No.: 2034355-70-7
M. Wt: 286.31
InChI Key: OYCICTPKPCQUAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[c][1,2,5]thiadiazol-5-yl(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone is a heterocyclic compound featuring a benzothiadiazole core fused to a dihydroisoxazolo-pyridine moiety via a methanone linker. Potential applications include pharmaceutical development, particularly in enzyme modulation, given the structural resemblance to patented PAH (phenylalanine hydroxylase) stabilizers .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c18-13(8-1-2-10-11(5-8)16-20-15-10)17-4-3-12-9(7-17)6-14-19-12/h1-2,5-6H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCICTPKPCQUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1ON=C2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzo[c][1,2,5]thiadiazol-5-yl(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its mechanisms of action and therapeutic applications.

  • Molecular Formula : C13H10N4O2S
  • Molecular Weight : 286.31 g/mol
  • IUPAC Name : 2,1,3-benzothiadiazol-5-yl(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl)methanone
  • Solubility : Soluble in organic solvents

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that integrate the thiadiazole and isoxazole moieties. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.

1. Inhibitory Effects on Enzymes

Recent studies have demonstrated that derivatives of benzo[c][1,2,5]thiadiazole exhibit potent inhibitory effects on various enzymes:

CompoundEnzyme TargetIC50 (μM)Activity
4gMAO-B14.80 ± 5.45High
4dBuChE14.61 ± 5.81Moderate

The compound 4g showed the highest inhibitory activity against monoamine oxidase B (MAO-B), which is crucial for the metabolism of neurotransmitters and has implications for neurodegenerative diseases .

2. Neuroprotective Effects

In vivo studies using models of neurodegeneration have indicated that compounds derived from benzo[c][1,2,5]thiadiazole can penetrate the blood-brain barrier (BBB) effectively. This property is essential for their potential use in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

3. Antidepressant Activity

The forced swim test (FST), a standard method for evaluating antidepressant activity in animal models, revealed that certain derivatives significantly reduced immobility time—an indicator of antidepressant-like effects. Compound 4g was particularly effective in this regard .

4. Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay demonstrated that these compounds exhibit low toxicity to L929 cells at effective concentrations (cell viability above 90%). This suggests a favorable safety profile for further development .

Case Studies

A study published in December 2022 evaluated several benzothiazole–isoquinoline derivatives for their biological activity. Among them, compound 4g was highlighted for its dual inhibition of MAO-B and BuChE with significant selectivity and potency . This study emphasizes the potential of these compounds in developing therapeutic agents for neurodegenerative diseases complicated by depression.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison with Benzo[d]oxazole Derivatives

The patent in describes (4-benzo[d]oxazol-2-yl)-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone, which replaces the benzothiadiazole with a benzo[d]oxazole. Key differences:

  • Bioactivity : Benzo[d]oxazole derivatives are reported as PAH mutant stabilizers for phenylketonuria treatment. The target compound’s thiadiazole core may offer superior enzyme stabilization due to stronger electronic interactions .

Comparison with Thiadiazole-Isoxazole Hybrids

details N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) , which shares the thiadiazole-isoxazole motif but lacks the fused pyridine ring. Differences include:

  • However, the phenyl group in compound 6 may improve lipophilicity .
  • Spectral Data : Both compounds exhibit C=O stretches in IR (1600–1700 cm⁻¹), but the target compound’s fused system may show distinct NMR splitting patterns due to restricted rotation .

Comparison with Thieno[3,2-c]pyridine Derivatives

The hydrochloride salt 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate () replaces benzothiadiazole with a thiophene ring. Key contrasts:

  • Electron Density : Thiophene’s electron-rich nature vs. benzothiadiazole’s electron deficiency alters charge-transfer properties.
  • Pharmacokinetics: The hydrochloride salt form in enhances solubility, whereas the neutral methanone in the target compound may require formulation adjustments for bioavailability .

Data Table: Comparative Properties of Structural Analogs

Compound Name Core Structure Melting Point (°C) Key Functional Groups Potential Application Reference
Benzo[c][1,2,5]thiadiazol-5-yl(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone Benzothiadiazole + Isoxazolo-pyridine N/A C=O, S/N-heterocycles Enzyme modulation
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Thiadiazole + Isoxazole 160 C=O, C=S, phenyl Antimicrobial agents
(4-Benzo[d]oxazol-2-yl)-6,7-dihydroimidazo[4,5-c]pyridin-5(4H)-yl)methanone Benzoxazole + Imidazopyridine N/A C=O, N-heterocycles PAH stabilization
5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-thieno[3,2-c]pyridin-2-yl acetate HCl Thienopyridine N/A C=O, thiophene, hydrochloride Neuropharmacology

Research Findings and Implications

  • Electronic Effects : Benzothiadiazole’s electron deficiency enhances interactions with biological targets, as seen in PAH stabilizers .
  • Substituent Impact: Ethyl ester groups (e.g., in compound 8b, ) improve solubility but reduce metabolic stability compared to the target compound’s methanone linker .
  • Therapeutic Potential: The fused isoxazolo-pyridine system may confer selectivity for CNS targets due to increased blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.